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molecular formula C7H6N2O3S2 B1237133 6-Hydroxy-1,3-benzothiazole-2-sulfonamide

6-Hydroxy-1,3-benzothiazole-2-sulfonamide

Cat. No. B1237133
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
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Patent
US04975449

Procedure details

A 1 M solution of BBR in MCH2C12 (23 ml., 0.022 mol) was cooled to -80° C. in a dry ice/acetone bath stirred for 20 minutes. (The reaction was accomplished under a nitrogen atmosphere.) A suspension of 6-ethoxy-2-benzothiazolesulfonamide (0.5g., 0.002 mol) in 75 ml of CH2Cl2 was added slowly to the coole bath and stirred at room temperature overnight. The reaction was poured into ice water and filtered to yield 0.35 g of product (73.8% yield). The product was purified by recrystallization from methanol and water. m.p. 209° C.; NMR(DMSO-D6), δ8.4 (s, lH), 8.3-7.0 (m, 3H), 3.5 (s, 2H); DMSO-D6 /D2O)6 δ8.3-7.0 (m, 3H), 4.2 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.8%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)C>C(Cl)Cl>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the coole bath
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 73.8%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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